

Locating Spectroscopic Data for Boc-Glu-NH₂: A Technical Guide

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Compound of Interest

Compound Name: Boc-Glu-NH₂

Cat. No.: B558324

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For researchers, scientists, and drug development professionals, obtaining reliable analytical data is a critical step in chemical synthesis and characterization. This guide provides a comprehensive overview of where to find Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for N α -(tert-Butoxycarbonyl)-L-glutamine (Boc-Glu-NH₂), along with detailed experimental protocols and workflow visualizations.

Summary of Spectroscopic Data

The following tables summarize the available quantitative NMR and mass spectrometry data for Boc-Glu-NH₂. This data is essential for verifying the structure and purity of the compound.

¹H NMR Data

Table 1: ¹H NMR Chemical Shift Data for Boc-Glu-NH₂

Assignment	Chemical Shift (ppm)	Multiplicity	Solvent
-C(CH ₃) ₃	1.380	s	DMSO-d ₆
-CH ₂ -CH(NHBoc)-	1.707	m	DMSO-d ₆
-CH ₂ -C(O)NH ₂	1.910, 2.128	m	DMSO-d ₆
-CH(NHBoc)-	3.854	m	DMSO-d ₆
-NH- (amide)	6.76, 7.27	s (broad)	DMSO-d ₆
-NH- (Boc)	7.07	d	DMSO-d ₆

Data sourced from publicly available spectra. Chemical shifts may vary slightly depending on experimental conditions.

¹³C NMR Data

While a specific public spectrum for Boc-Glu-NH₂ was not readily available in the initial search, data for similar N-Boc protected amino acids can provide expected ranges. For instance, the carbonyl of the Boc group is typically observed around 155 ppm, the quaternary carbon of the Boc group around 80 ppm, and the methyl groups of the Boc group near 28 ppm.^[1]

Mass Spectrometry Data

Table 2: Mass Spectrometry Data for Boc-Glu-NH₂

m/z Value	Relative Intensity	Possible Fragment Ion
57.0	82.2	$[C_4H_9]^+$ (tert-butyl cation)
59.0	67.6	$[C_2H_5NO]^+$
84.0	100.0	$[C_4H_6NO]^+$ (pyroglutamyl iminium ion)
101.0	52.5	$[Boc-NH]^+$ or fragment from glutamine side chain
129.0	5.4	$[M - Boc - H_2O]^+$
145.0	20.5	$[M - C_4H_9O_2]^+$
173.0	16.2	$[M - C_4H_9O]^+$
190.0	13.1	$[M - C_4H_8]^+$
246.3	-	$[M]^+$ (Molecular Ion) [2] [3]
269.0	-	$[M+Na]^+$ [3]

Fragmentation patterns can be influenced by the ionization method and energy.

Experimental Protocols

Detailed and standardized experimental procedures are crucial for reproducing and comparing analytical data.

NMR Spectroscopy Protocol

Objective: To acquire 1H and ^{13}C NMR spectra of Boc-Glu-NH₂ for structural confirmation.

Materials and Equipment:

- α -(tert-Butoxycarbonyl)-L-glutamine (Boc-Glu-NH₂) sample
- Deuterated dimethyl sulfoxide (DMSO-d₆)
- NMR tubes (5 mm)

- NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

- Sample Preparation: Accurately weigh approximately 5-10 mg of Boc-Glu-NH₂ and dissolve it in approximately 0.6 mL of DMSO-d₆ in a clean, dry vial.
- Transfer: Transfer the solution to a 5 mm NMR tube.
- Instrument Setup:
 - Insert the sample into the NMR spectrometer.
 - Lock onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity.
 - Tune the probe for both ¹H and ¹³C frequencies.
- ¹H NMR Acquisition:
 - Acquire a standard one-dimensional ¹H NMR spectrum.
 - Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.
 - Process the spectrum by applying a Fourier transform, phase correction, and baseline correction.
 - Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm).
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled ¹³C NMR spectrum.
 - Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more).

- Process the spectrum similarly to the ^1H spectrum.
- Reference the spectrum to the solvent peak of DMSO- d_6 ($\delta \approx 39.52$ ppm).

Mass Spectrometry Protocol

Objective: To determine the molecular weight and fragmentation pattern of Boc-Glu-NH₂.

Materials and Equipment:

- N α -(tert-Butoxycarbonyl)-L-glutamine (Boc-Glu-NH₂) sample
- Methanol or other suitable solvent (LC-MS grade)
- Mass spectrometer (e.g., with Electrospray Ionization - ESI, or Gas Chromatography-Mass Spectrometry - GC-MS)

Procedure (using ESI-MS):

- Sample Preparation: Prepare a dilute solution of Boc-Glu-NH₂ (e.g., 1 mg/mL) in a suitable solvent such as methanol. Further dilute to a final concentration of approximately 1-10 $\mu\text{g/mL}$.
- Instrument Setup:
 - Calibrate the mass spectrometer according to the manufacturer's instructions.
 - Set the ESI source parameters. Typical settings for a similar molecule might include:
 - Ionization Mode: Positive
 - Capillary Voltage: 3-4 kV
 - Cone Voltage: 20-40 V
 - Source Temperature: 100-150 °C[4]
 - Desolvation Temperature: 250-350 °C

- Nebulizer Gas Flow: (e.g., Nitrogen) at an appropriate pressure.
- Data Acquisition:
 - Introduce the sample into the mass spectrometer via direct infusion or through an LC system.
 - Acquire data over a mass range that includes the expected molecular ion (e.g., m/z 50-500).
 - For fragmentation data (MS/MS), select the parent ion (e.g., m/z 247 for $[M+H]^+$) and apply a collision energy to induce fragmentation.
- Data Analysis:
 - Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.
 - Be aware of potential in-source reactions, such as the cyclization of glutamine to pyroglutamic acid, which can complicate spectral interpretation.[5]

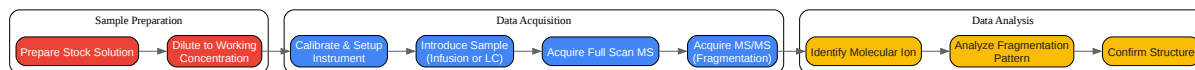
Visualized Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.



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Caption: Workflow for NMR Data Acquisition and Processing.



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Caption: Workflow for Mass Spectrometry Data Acquisition and Analysis.

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